Ciladopa
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Overview
Description
Ciladopa is a complex organic compound with a unique structure that combines a piperazine ring, a cycloheptatriene ring, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ciladopa typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction using a suitable halogenated precursor.
Cycloheptatriene Ring Formation: The cycloheptatriene ring is formed through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Final Coupling: The final step involves coupling the piperazine derivative with the cycloheptatriene derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ciladopa undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenated precursors, nucleophiles, basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Functionalized piperazine derivatives.
Scientific Research Applications
Ciladopa has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ciladopa involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity, leading to altered biochemical pathways.
Receptor Interaction: Modulating receptor activity, affecting cellular signaling and function.
Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1-yl (furan-2-yl)methanone: Shares the dimethoxyphenyl group and exhibits similar bioactive properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone: Contains the dimethoxyphenyl group and is used in medicinal chemistry.
Uniqueness
Ciladopa is unique due to its combination of a piperazine ring, a cycloheptatriene ring, and a dimethoxyphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[4-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C21H26N2O4/c1-26-20-9-8-16(14-21(20)27-2)19(25)15-22-10-12-23(13-11-22)17-6-4-3-5-7-18(17)24/h3-9,14,19,25H,10-13,15H2,1-2H3 |
InChI Key |
SGEKLKJQLHJVDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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